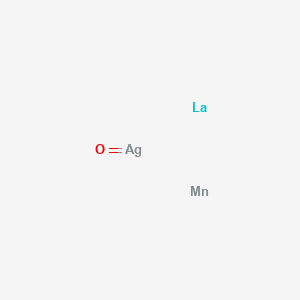

Lanthanum;manganese;oxosilver

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lanthanum manganese oxosilver is a compound that combines the elements lanthanum, manganese, and silver with oxygen. This compound is part of a broader class of materials known as mixed metal oxides, which are known for their diverse and valuable properties. Lanthanum manganese oxosilver is particularly notable for its catalytic and electronic properties, making it a subject of interest in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Lanthanum manganese oxosilver can be synthesized using several methods, including:

-

Ionic Liquid-Assisted Hydrothermal Method: : This method involves the use of ionic liquids to regulate the formation of lanthanum manganese mixed metal oxides. The process typically involves dissolving the metal precursors in an ionic liquid and subjecting the mixture to hydrothermal conditions. This method has been shown to produce highly uniform and well-defined nanoparticles .

-

Solid-State Reaction: : This traditional method involves mixing the metal oxides or carbonates of lanthanum, manganese, and silver in stoichiometric ratios and heating the mixture at high temperatures. This process facilitates the diffusion of ions and the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of lanthanum manganese oxosilver may involve large-scale solid-state reactions or advanced techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD). These methods allow for the precise control of the composition and properties of the resulting material, making them suitable for high-volume production.

Análisis De Reacciones Químicas

Types of Reactions

Lanthanum manganese oxosilver undergoes several types of chemical reactions, including:

-

Oxidation-Reduction Reactions: : The compound can participate in redox reactions, where it can either donate or accept electrons. This property is particularly useful in catalytic applications .

-

Substitution Reactions: : In these reactions, one or more atoms in the compound can be replaced by other atoms or groups, altering its properties and functionality.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to facilitate oxidation reactions.

Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are commonly used in reduction reactions.

Catalysts: Various catalysts, including platinum and palladium, can be used to enhance the reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides, while reduction reactions may yield lower oxides or elemental forms of the metals involved.

Aplicaciones Científicas De Investigación

Lanthanum manganese oxosilver has a wide range of scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, including the selective oxidation of alkanes and the reduction of carbon dioxide

Environmental Remediation: It is employed in the removal of pollutants from water and air, such as the advanced removal of phosphate from water to prevent eutrophication.

Energy Storage: The compound is investigated for use in energy storage devices, such as batteries and supercapacitors, due to its excellent redox properties.

Biomedical Applications: Research is ongoing into its potential use in medical devices and drug delivery systems, leveraging its unique chemical and physical properties.

Mecanismo De Acción

The mechanism by which lanthanum manganese oxosilver exerts its effects is primarily through its redox activity and catalytic properties. The compound can facilitate the transfer of electrons in redox reactions, making it an effective catalyst. The presence of oxygen vacancies and the ability to undergo reversible oxidation and reduction are key factors in its functionality .

Comparación Con Compuestos Similares

Lanthanum manganese oxosilver can be compared to other similar compounds, such as:

Lanthanum Strontium Manganite: This compound is also a mixed metal oxide with similar catalytic properties but includes strontium instead of silver.

Lanthanum Calcium Manganite: Another related compound that includes calcium, known for its use in solid oxide fuel cells.

Copper Oxide Nanoparticles Doped with Lanthanum, Magnesium, and Manganese: These nanoparticles exhibit similar catalytic and electronic properties but differ in their specific applications and performance characteristics.

Lanthanum manganese oxosilver stands out due to the unique combination of lanthanum, manganese, and silver, which imparts distinct catalytic and electronic properties that are not found in other similar compounds.

Propiedades

Número CAS |

618429-78-0 |

|---|---|

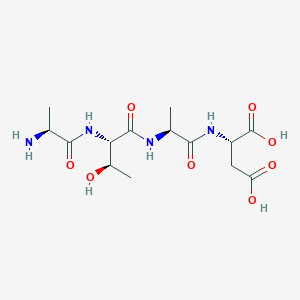

Fórmula molecular |

AgLaMnO |

Peso molecular |

317.711 g/mol |

Nombre IUPAC |

lanthanum;manganese;oxosilver |

InChI |

InChI=1S/Ag.La.Mn.O |

Clave InChI |

ZGGAENDWDHAMDG-UHFFFAOYSA-N |

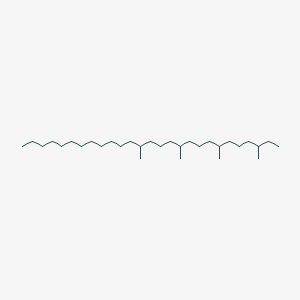

SMILES canónico |

O=[Ag].[Mn].[La] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)

![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)

![1,1',1''-[(4-Ethenylphenyl)methanetriyl]tribenzene](/img/structure/B15167293.png)

![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)

![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)

![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)

propanedinitrile](/img/structure/B15167346.png)